1-(5-(4-phenylpiperazin-1-yl)pentyl)benzo[cd]indol-2(1H)-one
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Overview
Description
UCM-5600 is a compound known for its interaction with serotonin receptors, specifically the 5-HT7 and 5-HT1A receptors . It has been studied for its potential therapeutic applications, particularly in the field of neuropharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UCM-5600 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic routes typically involve:
Formation of the Core Structure: This step involves the construction of the basic skeleton of the compound using standard organic synthesis techniques.
Functional Group Introduction: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques like column chromatography and recrystallization to ensure high purity.
Industrial Production Methods
Industrial production of UCM-5600 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control.
Chemical Reactions Analysis
Types of Reactions
UCM-5600 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
UCM-5600 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on serotonin receptors and potential therapeutic applications in treating neurological disorders.
Medicine: Explored for its potential use in developing new drugs for conditions like depression and anxiety.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
UCM-5600 exerts its effects primarily through its interaction with serotonin receptors, specifically the 5-HT7 and 5-HT1A receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways involved include the activation or inhibition of specific signaling cascades within the cells .
Comparison with Similar Compounds
Similar Compounds
UCM-5601: Another compound with similar structural features and receptor binding properties.
UCM-5602: Known for its interaction with serotonin receptors but with different pharmacokinetic properties.
UCM-5603: Exhibits similar biological activity but with variations in potency and selectivity.
Uniqueness
UCM-5600 is unique due to its specific binding affinity and selectivity for the 5-HT7 and 5-HT1A receptors. This makes it a valuable tool for studying these receptors and developing new therapeutic agents targeting these pathways.
Properties
Molecular Formula |
C26H29N3O |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-[5-(4-phenylpiperazin-1-yl)pentyl]benzo[cd]indol-2-one |
InChI |
InChI=1S/C26H29N3O/c30-26-23-13-7-9-21-10-8-14-24(25(21)23)29(26)16-6-2-5-15-27-17-19-28(20-18-27)22-11-3-1-4-12-22/h1,3-4,7-14H,2,5-6,15-20H2 |
InChI Key |
UPZHUDFDXXFEKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCCN2C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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